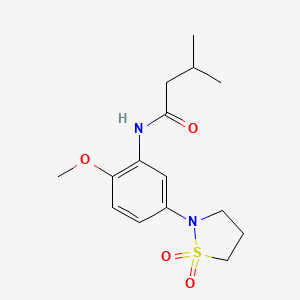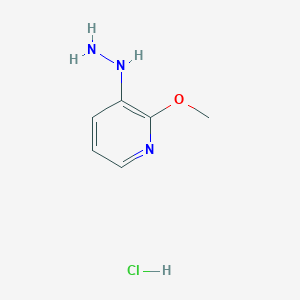![molecular formula C18H13FN2OS B2555832 2-(4-Fluorphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamid CAS No. 923000-06-0](/img/structure/B2555832.png)
2-(4-Fluorphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic bioactive compounds
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Biological Research: It is used in biochemical studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
The compound 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide interacts with the 3CLpro, inhibiting its function
Biochemical Pathways
The inhibition of 3CLpro by 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide affects the biochemical pathways involved in SARS-CoV-2 replication . By inhibiting this protease, the compound disrupts the virus’s life cycle, preventing it from replicating within host cells .
Result of Action
The molecular and cellular effects of 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide’s action primarily involve the inhibition of SARS-CoV-2 replication . By inhibiting the 3CLpro, the compound prevents the virus from replicating within host cells, potentially reducing the severity of infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The classical Hantzsch reaction, where an α-haloketone is condensed with thiourea, is a common method used for the synthesis of thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of non-lachrymatory and readily available α,α-dihalocarbonyl compounds can facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide include other thiazole derivatives such as:
- 8H-Indeno[1,2-d]thiazol-2-amines
- 2,3-dihydro-4/6-alkyl-1-oxo-1H-inden-2-yl derivatives
Uniqueness
What sets 2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide apart from similar compounds is its specific structural features, such as the presence of the 4-fluorophenyl group and the indeno[1,2-d]thiazole moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-7-5-11(6-8-13)9-16(22)20-18-21-17-14-4-2-1-3-12(14)10-15(17)23-18/h1-8H,9-10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCHGGONCUYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)



![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2555764.png)
![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2555769.png)


